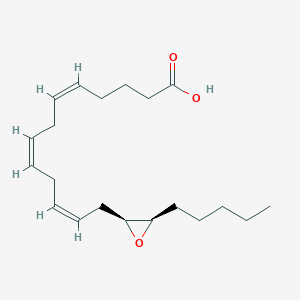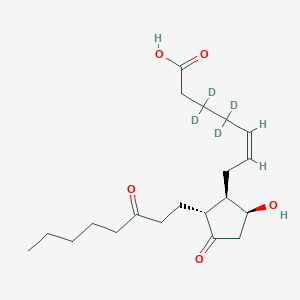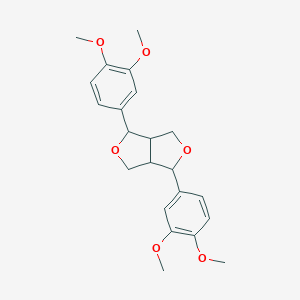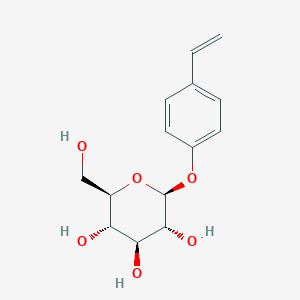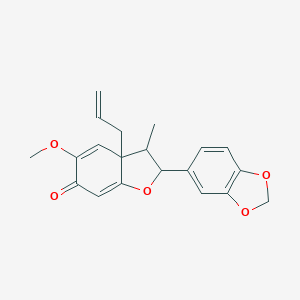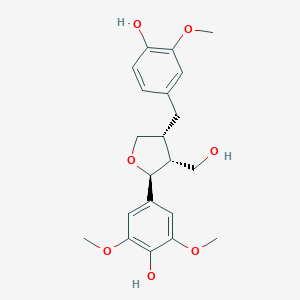
7-oxo-beta-sitosterol
Descripción general
Descripción
7-Cetosistosterol: es un fitosterol natural derivado de la oxidación del sitosterol. Se encuentra en varias fuentes vegetales, incluidos los frutos del árbol de morera (Morus alba L.) . Los fitosteroles, como el 7-Cetosistosterol, son estructuralmente similares al colesterol y son conocidos por sus posibles beneficios para la salud, que incluyen propiedades para reducir el colesterol y efectos antiinflamatorios .
Aplicaciones Científicas De Investigación
Química: El 7-Cetosistosterol se utiliza como precursor en la síntesis de varios derivados de esteroles. Su estructura única permite la exploración de nuevas reacciones químicas y el desarrollo de nuevos compuestos .
Biología: En la investigación biológica, el 7-Cetosistosterol se estudia por sus efectos sobre la viabilidad celular y la apoptosis. Se ha demostrado que inhibe la apoptosis inducida por ciertos agentes quimioterapéuticos, como el cisplatino, en células renales .
Medicina: El 7-Cetosistosterol tiene posibles aplicaciones terapéuticas en el tratamiento del cáncer. Exhibe efectos antiproliferativos en células de cáncer de mama e hígado al afectar el metabolismo y las vías de señalización de la ceramida .
Industria: En las industrias alimentaria y farmacéutica, el 7-Cetosistosterol se explora por sus propiedades para reducir el colesterol y su posible uso en alimentos funcionales y suplementos dietéticos .
Mecanismo De Acción
El 7-Cetosistosterol ejerce sus efectos a través de múltiples objetivos y vías moleculares. Se ha demostrado que:
Estimula la acumulación de ceramida: Lo que lleva a la apoptosis en las células cancerosas.
Regula a la baja la esfingosina-1-fosfato (S1P): Reduciendo la proliferación celular.
Inhibe las vías de las quinasas reguladas por señales extracelulares (ERK1/2) y el factor nuclear kappa B (NF-κB): Contribuyendo a una disminución de la supervivencia celular y un aumento de la apoptosis.
Análisis Bioquímico
Biochemical Properties
7-Oxo-Beta-Sitosterol plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It is biosynthesized in plants via the mevalonic acid pathway . The compound competes with cholesterol for absorption due to the similarity in their structure, therefore it is used as an antihyperlipidemic agent .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have a therapeutic effect on cardiovascular disease, high blood pressure, and high blood sugar .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, in vitro experiments have illustrated that beta-sitosterol impedes the proliferation of gastric cancer AGS cells by stimulating apoptosis and cell cycle arrest in the S phase, which may be linked to modulation of the p53 pathway .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, beta-sitosterol was found to alleviate dextran sulfate sodium-induced colitis in mice; beta-sitosterol not only enhanced the body weight and improved the colonic morphology in the mice, it also decreased the mRNA expressions of proinflammatory cytokines in the colon in a dose-dependent manner .
Metabolic Pathways
This compound is involved in the mevalonic acid pathway for its biosynthesis It interacts with various enzymes or cofactors in this pathway
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 7-Cetosistosterol típicamente implica la oxidación del sitosterol. Un método común incluye el uso de dicromato de potasio (K2Cr2O7) en una mezcla de ácido acético (AcOH) y anhídrido acético (Ac2O) a 50 °C . Este método se favorece por su simplicidad y eficiencia, lo que genera altas cantidades del compuesto objetivo .
Métodos de producción industrial: La producción industrial de 7-Cetosistosterol a menudo implica la extracción y purificación de fuentes vegetales, como los frutos de la morera. El proceso incluye extracción con solventes, seguido de técnicas cromatográficas para aislar y purificar el compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: El 7-Cetosistosterol experimenta varias reacciones químicas, que incluyen:
Oxidación: Conversión de sitosterol a 7-Cetosistosterol usando agentes oxidantes como el dicromato de potasio.
Reducción: Posible reducción del grupo cetona para formar alcoholes correspondientes.
Sustitución: Reacciones que involucran la sustitución de grupos funcionales en el anillo de esterol.
Reactivos y condiciones comunes:
Oxidación: Dicromato de potasio en ácido acético y anhídrido acético.
Reducción: Agentes reductores comunes como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Varios reactivos dependiendo de la sustitución deseada, como los agentes halogenantes para reacciones de halogenación.
Principales productos formados:
Oxidación: 7-Cetosistosterol a partir de sitosterol.
Reducción: Alcoholes correspondientes a partir de la reducción del grupo cetona.
Sustitución: Varios esteroles sustituidos dependiendo de los reactivos utilizados.
Comparación Con Compuestos Similares
Compuestos similares:
7-Cetocolesterol: Otro esterol oxidado con actividades biológicas similares pero mayor toxicidad en ciertas líneas celulares.
7-Cetocampesterol: Comparte similitudes estructurales y exhibe efectos antiproliferativos comparables.
β-Sitosterol: El compuesto principal del 7-Cetosistosterol, conocido por sus propiedades para reducir el colesterol.
Singularidad del 7-Cetosistosterol: El 7-Cetosistosterol se destaca por sus efectos específicos en el metabolismo de la ceramida y su potencial para mejorar la nefrotoxicidad inducida por cisplatino . Su combinación única de propiedades para reducir el colesterol y anticancerígenas lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
IUPAC Name |
17-(5-ethyl-6-methylheptan-2-yl)-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,22-25,27,30H,7-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFXJOAKQGDRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxystigmast-5-en-7-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034422 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2034-74-4 | |
| Record name | 3-Hydroxystigmast-5-en-7-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034422 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
129 °C | |
| Record name | 3-Hydroxystigmast-5-en-7-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034422 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-Hydroxystigmast-5-en-7-one?
A1: Unfortunately, the provided research abstracts do not provide detailed spectroscopic data for 3-Hydroxystigmast-5-en-7-one. To obtain this information, one would need to consult full research articles or databases specializing in chemical characterization.
Q2: From what natural sources can 3-Hydroxystigmast-5-en-7-one be isolated?
A2: 3-Hydroxystigmast-5-en-7-one has been isolated from several plant sources, including:
- Dryobalanops oblongifolia stem bark []
- Spatholobus uniauritus Wei (Hematischesis cane) []
- Ficus hirta roots []
- Miscanthus x giganteus core []
- Girardinia diversifolia root []
Q3: Are there any studies on the Structure-Activity Relationship (SAR) of 3-Hydroxystigmast-5-en-7-one?
A3: The provided abstracts do not delve into specific SAR studies for 3-Hydroxystigmast-5-en-7-one. Investigating the impact of structural modifications on its activity, potency, and selectivity would require further research.
Q4: What analytical methods are used to characterize and quantify 3-Hydroxystigmast-5-en-7-one?
A5: The research abstracts mention the use of various chromatographic techniques for the isolation and purification of 3-Hydroxystigmast-5-en-7-one, including silica gel column chromatography, Sephadex LH-20 column chromatography, ODS column chromatography, and HPLC. [, , ] Structure elucidation is typically achieved through spectroscopic methods like NMR and MS. [, , ] For quantification, Gas Chromatography-Mass Spectrometry (GC-MS) has been used to analyze lipophilic extracts containing the compound. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





